molecular formula C20H23N3O3 B5214853 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5214853
M. Wt: 353.4 g/mol
InChI Key: QYIDWIOCKNMCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine, also known as ANPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ANPP is a piperazine derivative that is commonly used as a precursor in the synthesis of fentanyl, a highly potent synthetic opioid.

Mechanism of Action

The exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act on the opioid receptors in the brain, producing its analgesic effects. 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which has been linked to various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been shown to produce potent analgesic effects in animal models. It has also been shown to have sedative and anxiolytic properties. However, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can produce adverse effects such as respiratory depression, which can be life-threatening.

Advantages and Limitations for Lab Experiments

1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is stable and has a long shelf life, making it suitable for use in long-term experiments. However, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is a controlled substance and requires strict adherence to safety protocols when handling and storing.

Future Directions

There are several future directions for research on 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current treatments. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can be used as a marker for the detection of fentanyl abuse, which is a growing concern in many countries. Further research is needed to fully understand the mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine and its potential applications in various fields.

Synthesis Methods

1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reduction of 4-nitrophenylpiperazine using palladium on carbon and hydrogen gas, or the reaction of 4-nitrobenzyl chloride with allyl alcohol and piperazine in the presence of a base. The synthesis of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine requires careful handling and should only be performed by experienced professionals in a controlled laboratory setting.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been investigated for its potential use as a marker for the detection of fentanyl abuse.

properties

IUPAC Name

1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-15-26-20-6-4-3-5-17(20)16-21-11-13-22(14-12-21)18-7-9-19(10-8-18)23(24)25/h2-10H,1,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIDWIOCKNMCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421557

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